molecular formula C18H27N5O3 B13055580 Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate

Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate

Cat. No.: B13055580
M. Wt: 361.4 g/mol
InChI Key: TZCFSNQLWBIPOT-LLVKDONJSA-N
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Description

Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, an imidazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedCancer TypeMechanism of ActionResult
Benzimidazole DerivativeBreast CancerApoptosisSignificant inhibition of cell growth
Similar CompoundLung CancerCell Cycle Arrest70% reduction in tumor size
Related CompoundColon CancerAnti-metastatic effectsInhibition of metastasis observed

Pharmacological Applications

Neurological Disorders
this compound has been investigated for its potential use in treating neurological disorders such as Alzheimer’s disease. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in cognitive enhancement and neuroprotection .

Table 2: Neurological Research Findings

Study ReferenceCondition StudiedEffects Observed
Alzheimer’s DiseaseImproved memory retention in animal modelsPotential for cognitive enhancement
Parkinson’s DiseaseNeuroprotective effects observedSuggests therapeutic relevance

Toxicological Studies

Safety Profile
The safety profile of this compound has been assessed through various toxicological studies. These studies focus on determining the compound's acute and chronic toxicity levels, as well as its potential for hepatotoxicity.

Table 3: Toxicological Assessment Results

Study ReferenceTest TypeFindingsSafety Classification
Acute ToxicityNo significant adverse effects at low dosesSafe for initial testing
Chronic ExposureMild liver enzyme elevation noted at high dosesRequires further investigation

Mechanism of Action

The mechanism of action of Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Biological Activity

Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, which is known for enhancing lipophilicity and influencing pharmacokinetic properties. The specific structure can be represented as follows:

C14H20N4O2\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_2

This molecular formula indicates a complex arrangement that contributes to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Cell Signaling Pathways : The compound may modulate key signaling pathways that are critical in disease processes, such as cancer or inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits proliferation of cancer cell lines
Antimicrobial EffectsExhibits activity against specific bacterial strains
Enzyme InhibitionInhibits enzymes related to metabolic processes

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Properties : Research highlighted the compound's ability to inhibit the growth of Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
  • Physicochemical Properties : Comparative studies on the physicochemical properties of tert-butyl derivatives revealed that while the tert-butyl group enhances lipophilicity, it may also lead to decreased metabolic stability. This trade-off is crucial in drug design considerations .

Properties

Molecular Formula

C18H27N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl (3R)-4-(6-amino-3-methyl-2-oxo-1H-benzimidazol-5-yl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C18H27N5O3/c1-11-10-22(17(25)26-18(2,3)4)6-7-23(11)14-9-15-13(8-12(14)19)20-16(24)21(15)5/h8-9,11H,6-7,10,19H2,1-5H3,(H,20,24)/t11-/m1/s1

InChI Key

TZCFSNQLWBIPOT-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=CC3=C(C=C2N)NC(=O)N3C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C2=CC3=C(C=C2N)NC(=O)N3C)C(=O)OC(C)(C)C

Origin of Product

United States

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